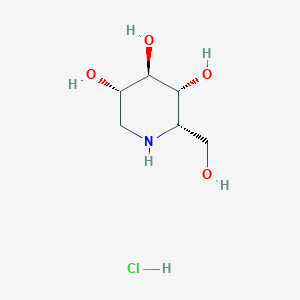

1-Deoxy-L-idonojirimycin HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-Deoxy-L-idonojirimycin HCl and its derivatives involves several key steps starting from commercially available precursors. One notable method includes starting from tetrabenzyl glucose, with critical steps involving the substitution of the hydroxyl group at C-5 with an azido group, stereoselective reaction of the aldehyde at C-1 with dimethyl methylenephosphonate anion, conversion of the azide into an amino group, and cyclization of the amino alcohol (La Ferla, Bugada, & Nicotra, 2006). Another approach to synthesizing related iminosugars involves enantiomerically pure allenylstannanes as precursors for the synthesis of 1-deoxy-D-galactohomonojirimycin, highlighting the diversity of synthetic routes available for these compounds (Achmatowicz & Hegedus, 2004).

Scientific Research Applications

In Vitro and In Vivo Studies

Research involving compounds like IDJ often focuses on in vitro and in vivo studies to determine their therapeutic potential. For example, studies on migalastat, a compound with a similar mechanism of action, have highlighted the importance of understanding both in vitro amenability and in vivo effectiveness. This dual approach helps in assessing the potential clinical benefits of such compounds, including IDJ, for conditions like Fabry disease (Lenders, Stappers, & Brand, 2020).

Antibiotic Properties and Environmental Impact

Another angle of research investigates the environmental impact and antibiotic properties of various compounds. While not directly related to IDJ, studies on antibiotics' occurrence and toxicity in the aquatic environment can inform research on the ecological implications of widespread therapeutic use (Kovaláková et al., 2020). These insights are crucial for developing environmentally sustainable therapeutic strategies.

Antioxidant and Anti-inflammatory Applications

Research on the antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships offers insights into designing potent antioxidant molecules, which can be relevant for studying IDJ’s potential antioxidant and anti-inflammatory applications (Razzaghi-Asl et al., 2013). Understanding the molecular basis of these effects is vital for developing new treatments for oxidative stress-related diseases.

Safety And Hazards

The safety and hazards of 1-Deoxy-L-idonojirimycin HCl are not explicitly mentioned in the search results.

Future Directions

The future directions of 1-Deoxy-L-idonojirimycin HCl research are not explicitly mentioned in the search results. However, given its bioactivities, it could be further explored for its anti-hyperglycemic, anti-obesity, and antiviral features1.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized literature or experts in the field.

properties

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-SIQASLMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxy-L-idonojirimycin HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)